MFCD18314857
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Overview
Description
The compound “MFCD18314857” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314857” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Industrial Production Methods: Industrial production of “this compound” often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are commonly used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: “MFCD18314857” undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of certain moieties to achieve desired chemical transformations.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) are frequently used in these reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve optimal results.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
“MFCD18314857” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of “MFCD18314857” involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or signaling molecule, depending on its chemical structure and the biological context. The exact molecular targets and pathways can vary, but they often involve key proteins and enzymes that regulate cellular processes.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: “MFCD18314857” is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. For instance, it may exhibit higher stability, selectivity, or potency in certain applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-5-4-8(6-11(12)14(18)19)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLSJQRNJCHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685329 |
Source
|
Record name | 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-06-5 |
Source
|
Record name | 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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